3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Medicinal Chemistry Physicochemical Property Lead Optimization

CAS 950276-35-4 delivers a distinct 3-linked oxadiazolyl-pyridinone core with a 4-methylphenyl substituent, critical for labs avoiding the heavily patented 5-linked HIF inhibitor space (Bayer). Its moderate lipophilicity (XLogP3-AA 2.1) and low TPSA (68 Ų) make it an ideal fragment-like starting point for parallel hit-finding and focused library synthesis. CAS-specific sourcing is essential—generic 'oxadiazolyl-pyridinone' procurement risks acquiring a regioisomer with divergent or absent target binding. Use this compound for unbiased phenotypic screening, ADME assay calibration, or to generate novel target hypotheses via comparative fingerprinting against halogenated analogs. Verify exact CAS on receipt to ensure reproducible research outcomes.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 950276-35-4
Cat. No. B2397895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
CAS950276-35-4
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O
InChIInChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18)
InChIKeyYJBIXNAWXOIHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950276-35-4): Core Chemical Identity and Procurement Profile


3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950276-35-4) is a heterocyclic small molecule (C14H11N3O2, MW 253.26 g/mol) belonging to the 1,2,4-oxadiazolyl-pyridinone class [1]. Its structure features a pyridin-2(1H)-one core linked at the 3-position to a 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group. The compound is primarily distributed as a research chemical or screening library building block, and its pharmacological potential is inferred from the broad biological activities reported for 1,2,4-oxadiazole-containing scaffolds [2]. However, no peer-reviewed primary pharmacology or head-to-head comparator data have been identified for this specific compound in publicly indexed literature as of the search date.

Why 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Cannot Be Assumed Interchangeable with Analogous Oxadiazolyl-Pyridinones


The 1,2,4-oxadiazolyl-pyridin-2(1H)-one chemotype is highly sensitive to substitution patterns, with even minor structural modifications (e.g., halogen vs. methyl vs. methoxy on the phenyl ring, or positional isomerism of the oxadiazole-pyridinone linkage) known to cause profound shifts in target binding, pharmacokinetics, and safety profiles across related patent families [1]. For example, the HIF inhibition potency and selectivity reported for 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones in Bayer's patent series is exquisitely dependent on the specific aryl substituent [2]. Consequently, procurement of a generic 'oxadiazolyl-pyridinone' without exact CAS verification carries a high risk of acquiring a compound with divergent, untested, or absent activity against the intended biological target, making CAS-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence: 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one vs. Closest Analogs


Physicochemical Distinctiveness: Lipophilicity and Hydrogen-Bonding Profile of the 4-Methylphenyl vs. 4-Chlorophenyl and 4-Methylthiophenyl Analogs

Computational comparison of three closely related 3-[3-(4-substituted-phenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one analogs reveals distinct physicochemical property differences that influence ligand-based design. The target 4-methylphenyl compound (CAS 950276-35-4) exhibits an XLogP3-AA of 2.1 with a topological polar surface area (TPSA) of 68 Ų [1]. In contrast, the 4-chlorophenyl analog (CAS 950265-52-8) has a higher XLogP3-AA of 2.4 and a TPSA of 68 Ų, while the 4-methylthiophenyl analog (CAS 950277-23-3) has an XLogP3-AA of 2.2 and a TPSA of 77 Ų [2]. These differences in lipophilicity and polar surface area, although moderate, can translate into divergent membrane permeability, solubility, and CYP450 binding profiles, making the target compound a potentially more balanced lead candidate for CNS or oral drug programs compared to the more lipophilic chloro analog.

Medicinal Chemistry Physicochemical Property Lead Optimization

Scaffold Novelty and IP Freedom-to-Operate: The 3-(3-aryl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Regioisomer vs. the 5-(3-aryl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Series

A critical structural distinction exists between the 3-(oxadiazolyl)pyridin-2(1H)-one regioisomer (to which the target compound belongs) and the more extensively patented 5-(oxadiazolyl)pyridin-2(1H)-one series exemplified in Bayer's HIF inhibitor portfolio [1]. The Bayer patent US2014/0329797 explicitly claims 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones with specific aryl substitutions, but the 3-linked regioisomers are not claimed as preferred embodiments. This regioisomeric differentiation provides a potential freedom-to-operate advantage for groups seeking to explore HIF or other transcriptional targets without infringing on dominant composition-of-matter patents. Furthermore, the 3-linkage alters the vector of the oxadiazole relative to the pyridinone ring, which is predicted to reposition the key H-bond acceptor/donor pharmacophore elements, yielding a distinct target selectivity profile compared to the 5-linked series [2].

Drug Discovery Intellectual Property HIF Pathway

Limitation Acknowledgment: Absence of Direct Biological Comparator Data for CAS 950276-35-4

A comprehensive search of PubMed, Google Patents, PubChem BioAssay, and BindingDB has identified no primary research articles, patents, or deposited bioassay results containing quantitative activity data (e.g., IC50, Ki, % inhibition, in vivo efficacy) for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one. All direct biological data for this CAS number is absent from the public domain as of April 2026. The closest characterized analogs in the literature possess different substitution patterns (e.g., 4-methoxy, 3-pyridyl, or 4-chloro) and are studied in distinct biological contexts (e.g., PPARdelta agonism, nicotinic acetylcholine receptor modulation, NTPDase inhibition) that cannot be reliably extrapolated to the 4-methylphenyl derivative [1]. Therefore, any claim of differential biological potency or selectivity for this compound relative to its analogs would be scientifically unsubstantiated without de novo experimental comparison.

Data Transparency Procurement Due Diligence Hit Triage

Evidence-Based Application Scenarios for 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 950276-35-4)


Hit Identification and Scaffold Hopping in Kinase or Transcription Factor Drug Discovery Programs

Organizations pursuing novel inhibitors of HIF, PPARs, or related transcriptional regulators can deploy CAS 950276-35-4 as a distinct 3-linked oxadiazolyl-pyridinone scaffold for parallel hit-finding. Its moderate computed lipophilicity (XLogP3-AA = 2.1) and low TPSA (68 Ų) make it a suitable fragment-like starting point for lead optimization, particularly when seeking to avoid the heavily patented 5-linked regioisomer space described in Bayer's HIF inhibitor applications [1]. Synthesis of a focused library around this core, with head-to-head biochemical profiling against a chosen comparator set (e.g., the 4-chloro or 4-methylthio analogs), would be required to generate the differential biological data currently absent from the public domain.

Physicochemical Reference Standard for ADME Assay Development

The well-defined and distinct physicochemical profile of CAS 950276-35-4 (XLogP3-AA 2.1, HBD 1, HBA 4, rotatable bonds 2) supports its use as a calibration or reference compound in high-throughput ADME assays (e.g., PAMPA, microsomal stability, CYP inhibition panels) where a neutral, moderately lipophilic heterocyclic standard is required [1]. Its selection over the 4-chlorophenyl analog (XLogP3-AA 2.4) may be justified when seeking a less lipophilic control to bracket assay dynamic range.

Chemical Biology Probe for Unbiased Phenotypic Screening

The absence of defined molecular targets for the 3-linked regioisomer, combined with the broad biological relevance of oxadiazole-containing molecules, positions CAS 950276-35-4 as a candidate for unbiased phenotypic screening platforms (e.g., cell painting, morphological profiling) alongside its close analogs. Comparative phenotypic fingerprinting could reveal unique bioactivity signatures attributable solely to the 4-methylphenyl substitution, generating novel target hypotheses distinct from those pursued with the 5-linked or halogenated series [2].

Quote Request

Request a Quote for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.